Ethyl 4-(isopropylamino)-3-nitrobenzoate

Description

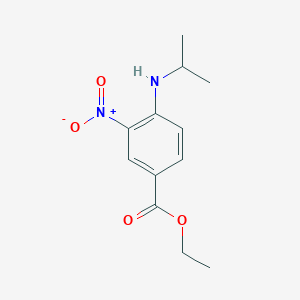

Ethyl 4-(isopropylamino)-3-nitrobenzoate is a nitro-substituted benzoate ester featuring an isopropylamino group at the para position of the aromatic ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of benzimidazole derivatives and other heterocyclic scaffolds .

Properties

IUPAC Name |

ethyl 3-nitro-4-(propan-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-18-12(15)9-5-6-10(13-8(2)3)11(7-9)14(16)17/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPNIJPTXGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as belotecan, a semi-synthetic camptothecin analogue, have been found to target topoisomerase i. Another compound, 4-(Isopropylamino)diphenylamine, is commonly used as an antiozonant in rubbers

Mode of Action

The mode of action of Ethyl 4-(isopropylamino)-3-nitrobenzoate is currently unknown. Similar compounds like belotecan block topoisomerase i, stabilizing the cleavable complex of topoisomerase i-dna, which inhibits the religation of single-stranded dna breaks generated by topoisomerase i. This leads to lethal double-stranded DNA breaks when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, disrupting DNA replication and causing the tumor cell to undergo apoptosis.

Biochemical Pathways

Similar compounds like belotecan affect the dna replication pathway by inhibiting topoisomerase i

Pharmacokinetics

Similar compounds like 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol have been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Similar compounds like belotecan cause lethal double-stranded dna breaks when the topoisomerase i-dna complex is encountered by the dna replication machinery, disrupting dna replication and causing the tumor cell to undergo apoptosis.

Biological Activity

Ethyl 4-(isopropylamino)-3-nitrobenzoate is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a cholinesterase inhibitor and its implications in neuropharmacology. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nitrobenzoate derivatives. Its structure is characterized by the presence of an isopropylamino group and a nitro group at specific positions on the benzene ring, which contribute to its biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 244.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Varies based on synthesis conditions |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-chloro-3-nitrobenzoate with isopropylamine under reflux conditions. The process yields a product that can be purified through recrystallization methods.

Cholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit cholinesterase enzymes, which are crucial in the breakdown of acetylcholine in synaptic clefts. This inhibition can enhance cholinergic signaling, making it a candidate for treating cognitive disorders such as Alzheimer's disease.

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values indicating competitive inhibition mechanisms .

- Case Study : A study involving animal models showed that administration of this compound led to improved cognitive function in amnesia models, suggesting its potential therapeutic effects in neurodegenerative conditions .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicated that it possesses moderate antibacterial effects against various strains, although further studies are needed to elucidate its full spectrum of activity.

The mechanism through which this compound exerts its biological effects is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with biological macromolecules. This interaction may lead to alterations in enzyme activity and cellular signaling pathways.

Summary of Mechanisms

- Cholinesterase Inhibition : Enhances acetylcholine levels by inhibiting enzymatic breakdown.

- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.

Research Findings and Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. Molecular docking studies have been employed to better understand its interactions at the molecular level and guide further modifications .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of ethyl 4-(isopropylamino)-3-nitrobenzoate exhibit antiviral activity, particularly against HIV-1. In studies, certain compounds derived from this structure were tested against MT-4 cells infected with HIV-1 variants, showcasing promising results in inhibiting viral replication and offering potential therapeutic pathways for HIV treatment .

Synthesis of Bioactive Compounds

this compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of 4-substituted benzimidazole derivatives, which have shown biological activity against several pathogens . The versatility of this compound allows for modifications that enhance its pharmacological properties.

Environmental Applications

Potential Environmental Contaminant

this compound is being investigated for its environmental impact, particularly concerning its degradation products. Studies on related nitro compounds have assessed their toxicity and persistence in the environment, indicating that such compounds can pose risks to aquatic ecosystems . Understanding the degradation pathways is crucial for assessing the environmental safety of this compound.

Analytical Chemistry

Analytical Techniques

The compound has been employed in various analytical chemistry applications, including chromatography and spectroscopy. Its distinct chemical structure allows for effective separation and identification using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for quality control and purity assessment in pharmaceutical formulations .

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of this compound derivatives. The research demonstrated that specific modifications to the compound enhanced its efficacy against HIV-1, suggesting a viable pathway for developing new antiviral drugs .

Case Study 2: Environmental Toxicology

Research conducted by the Environmental Protection Agency (EPA) examined the environmental impact of nitroaromatic compounds, including this compound. The findings highlighted the potential for these compounds to accumulate in aquatic environments, necessitating further studies on their biodegradation and ecological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Amino Groups

Ethyl 4-(Cyclohexylamino)-3-Nitrobenzoate ()

- Structure: Cyclohexylamino substituent instead of isopropylamino.

- Synthesis : Prepared via nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF, yielding 30–50% after recrystallization .

- Reactivity : The bulky cyclohexyl group may hinder nucleophilic substitution or cyclization reactions compared to the smaller isopropyl group. For example, cyclohexyl-substituted derivatives require longer reaction times for reductive cyclization to benzimidazoles .

- Applications : Used in antitumor and antimicrobial agent synthesis .

Ethyl 4-(Methylamino)-3-Nitrobenzoate ()

- Structure: Methylamino group instead of isopropylamino.

- Physical Properties : Molecular weight = 224.08 g/mol (vs. 224.08 g/mol for the isopropyl analog; identical due to similar substituent mass) .

- Reactivity : The smaller methyl group facilitates faster cyclization in benzimidazole synthesis compared to bulkier substituents .

Substituent Variations in Aromatic Rings

Ethyl 4-Fluoro-3-Nitrobenzoate ()

- Structure: Fluoro substituent at the para position instead of isopropylamino.

- Electronic Effects : The electron-withdrawing fluorine increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution.

- Applications : Used as a precursor in fluorinated drug synthesis.

Ethyl 4-(Phenethylamino)-3-Nitrobenzoate Derivatives ()

- Structure: Phenethylamino groups (e.g., I-6230, I-6232).

- Biological Activity : These derivatives exhibit enhanced binding to biological targets (e.g., receptors) due to aromatic interactions, unlike the aliphatic isopropyl group.

Functional Group Modifications

Ethyl 4-Hydroxy-3-Nitrobenzoate ()

- Structure: Hydroxy group replaces the isopropylamino group.

- Acidity: The phenolic -OH (pKa ~10) is more acidic than the alkylamino group (pKa ~9–11 for secondary amines), influencing solubility in basic aqueous solutions.

- Applications : Used in dye synthesis and as a pH-sensitive probe.

Ethyl 4-(2-Methoxyethylamino)-3-Nitrobenzoate ()

- Structure: Methoxyethylamino substituent.

- Solubility : The ether linkage improves water solubility compared to purely hydrophobic isopropyl groups.

Comparative Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

*Estimated based on analogous syntheses.

Table 2: Reactivity in Reductive Cyclization to Benzimidazoles

| Compound | Reaction Time (h) | Yield (%) | Steric Hindrance |

|---|---|---|---|

| This compound | 3–4 | 60–75 | Moderate |

| Ethyl 4-(cyclohexylamino)-3-nitrobenzoate | 5–6 | 50–65 | High |

| Ethyl 4-(methylamino)-3-nitrobenzoate | 2–3 | 70–85 | Low |

Key Research Findings

Steric Effects : Bulkier substituents (e.g., cyclohexyl) reduce reaction rates in cyclization but improve metabolic stability in drug candidates .

Electronic Effects: Electron-donating amino groups enhance the nitro group's electrophilicity, facilitating nucleophilic aromatic substitution .

Biological Relevance: Phenethylamino derivatives () show superior receptor affinity compared to aliphatic analogs, highlighting the role of aromatic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.